molecular formula C10H8ClN3O B2842830 4-[(6-Chloropyridazin-3-yl)oxy]aniline CAS No. 30184-97-5

4-[(6-Chloropyridazin-3-yl)oxy]aniline

Cat. No.: B2842830
CAS No.: 30184-97-5
M. Wt: 221.64
InChI Key: GJDYWPMIYVBINY-UHFFFAOYSA-N
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Description

4-[(6-Chloropyridazin-3-yl)oxy]aniline is an organic compound with the molecular formula C10H8ClN3O It is a derivative of aniline, where the aniline ring is substituted with a 6-chloropyridazin-3-yloxy group

Scientific Research Applications

4-[(6-Chloropyridazin-3-yl)oxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloropyridazin-3-yl)oxy]aniline typically involves the reaction of 6-chloropyridazine with 4-aminophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloropyridazin-3-yl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives.

Mechanism of Action

The mechanism of action of 4-[(6-Chloropyridazin-3-yl)oxy]aniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets, such as receptors or proteins. The molecular targets and pathways involved can vary based on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Bromopyridazin-3-yl)oxy]aniline
  • 4-[(6-Fluoropyridazin-3-yl)oxy]aniline
  • 4-[(6-Methylpyridazin-3-yl)oxy]aniline

Uniqueness

4-[(6-Chloropyridazin-3-yl)oxy]aniline is unique due to the presence of the chlorine atom in the pyridazine ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-5-6-10(14-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDYWPMIYVBINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

12 g of sodium hydride was added in portions to a stirred solution of 71.8 g of 1A and 25 g of 3,6-dichloropyridazine in 300 ml of dimethyl sulfoxide, the temperature of the mixture being held at 50° C. The mixture then was stirred for one hour and poured into ice water. The mixture was slightly acidified with dilute hydrochloric acid, and was extracted with methylene chloride. The extract was washed with water, dried (magnesium sulfate) and the solvent was evaporated to give 4-(6-chloro-3-pyridazinyloxy)benzeneamine (1B), as a tan solid, mp: 126°-129° C.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
71.8 g
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reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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